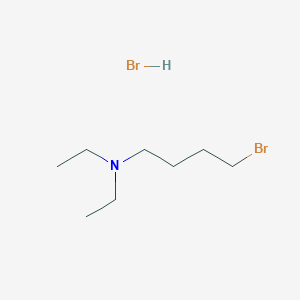
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide: is a chemical compound with the molecular formula C₈H₁₉Br₂N and a molecular weight of 289.06 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide typically involves the reaction of a secondary amine, such as N,N-diethylamine, with a 4-bromobutyl halide (e.g., 4-bromobutyl bromide). The reaction is followed by treatment with hydrobromic acid to form the hydrobromide salt. The balanced chemical equation for this synthesis is:
N(C2H5)2+Br(CH2)3X→4-Br-N(C2H5)2-(CH2)3-X→[4-Br-N(C2H5)2-(CH2)3-H]Br
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N,N-diethyl-1-butanamine Hydrobromide can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with other alkyl halides in substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction typically occurs under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: The major products are typically substituted amines.
Oxidation: The major products can include nitroso compounds.
Reduction: The major products are usually primary amines.
Scientific Research Applications
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound can be used in studies involving amine interactions and receptor binding.
Medicine: While not commonly used in therapeutic applications, it can be employed in medicinal chemistry research to explore potential pharmacological properties.
Industry: It may be used in the development of specialty chemicals and materials.
Mechanism of Action
. the presence of the amine group suggests potential interactions with biological receptors or enzymes, possibly acting as a ligand or inhibitor. The bromine atom may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
4-Bromo-N,N-diethyl-1-butanamine Hydrobromide: is similar to other brominated amines, such as 4-bromobutylamine and 4-bromo-N,N-dimethylbutanamine
Uniqueness:
- The unique combination of the bromine atom and the diethylamine group in this compound provides distinct reactivity and binding properties compared to other similar compounds. This makes it valuable for specific research applications where these properties are desired.
Properties
IUPAC Name |
4-bromo-N,N-diethylbutan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrN.BrH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJQLNOUGAUWCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B1377647.png)
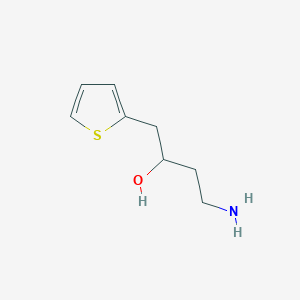
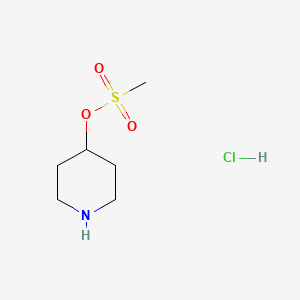
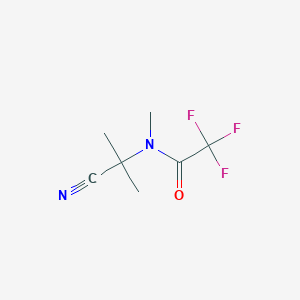
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
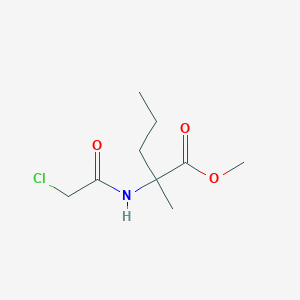
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)
methanol](/img/structure/B1377659.png)
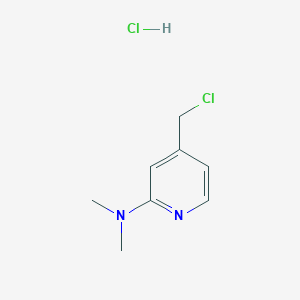
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)
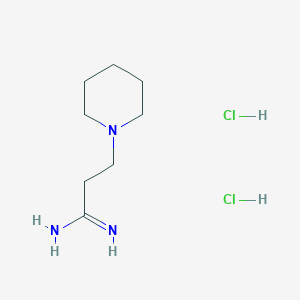
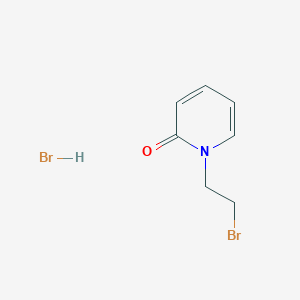
![5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377668.png)
